Imidazole hydrochloride

Vue d'ensemble

Description

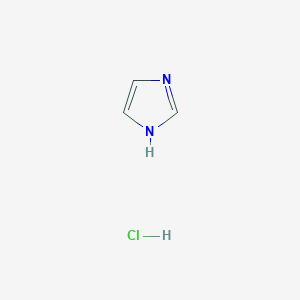

Imidazole hydrochloride is a derivative of imidazole, an organic compound with the formula C₃H₄N₂. Imidazole itself is a five-membered heterocyclic ring containing two nitrogen atoms at non-adjacent positions. This compound is a white or colorless solid that is highly soluble in water, producing a mildly acidic solution. It is widely used in various fields, including chemistry, biology, and medicine, due to its versatile chemical properties.

Mécanisme D'action

Target of Action

Imidazole hydrochloride interacts with a variety of targets. It has been found to interact with proteins such as Monomeric sarcosine oxidase , Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase , Myoglobin , Nitric oxide synthase , and Adenylate kinase 2 among others . These proteins play crucial roles in various biological processes, including metabolism, oxygen transport, and signal transduction .

Mode of Action

The exact mode of action of this compound can vary depending on the specific target. For instance, it can bind to the active site of the E. coli DNA gyrase topoisomerase II enzyme via hydrogen bonding, electrostatic interactions, and hydrophobic interactions . This interaction can lead to changes in the enzyme’s activity, potentially affecting DNA replication and transcription .

Biochemical Pathways

This compound can affect several biochemical pathways. For example, it is involved in the synthesis of histidine and purines , both of which are key biological building blocks . It can also influence the function of the γ-aminobutyric acid type A (GABA A) receptor , which plays a central role in inhibitory neurotransmission .

Pharmacokinetics

Due to the polar nature of the imidazole ring, it is expected that the compound would have good solubility, which could enhance its bioavailability

Result of Action

The molecular and cellular effects of this compound’s action can vary depending on the specific target and biological context. For instance, it has been found to have anticancer potency on certain cell lines . It can also alleviate acute, post-traumatic neuropathy pain (PTN), post-herpetic neuralgia (PHN), drug-related neuropathy, and complex regional pain syndrome (CRPS) when acting as a reformer of α 2 -adrenergic receptors .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the self-assembly of the compounds in aqueous medium and in the bacterial cell culture medium (LB broth) was investigated by optical and scanning electron microscopy, as well as UV-vis and fluorescence spectroscopy . The results of these studies can provide insights into how the compound behaves in different environments.

Analyse Biochimique

Biochemical Properties

Imidazole Hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with enzymes like Monomeric sarcosine oxidase, Nitric oxide synthase, and Adenylate kinase 2 . These interactions can influence the function and activity of these enzymes, thereby affecting the overall biochemical reactions in which they are involved .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to interact with Myoglobin, a protein that plays a critical role in oxygen transport in muscle cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to interact with Nitric oxide synthase, an enzyme that plays a crucial role in generating nitric oxide, a key signaling molecule in various physiological processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues. It could interact with transporters or binding proteins, influencing its localization or accumulation

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Imidazole hydrochloride can be synthesized through several methods. One common approach involves the reaction of imidazole with hydrochloric acid. The process typically involves dissolving imidazole in water and then adding hydrochloric acid to the solution. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar principles. The process may include additional steps such as purification and crystallization to ensure the final product’s purity and quality.

Analyse Des Réactions Chimiques

Types of Reactions: Imidazole hydrochloride undergoes various chemical reactions, including:

Oxidation: Imidazole can be oxidized to form imidazole-2-carboxaldehyde.

Reduction: Reduction reactions can convert imidazole derivatives into more reduced forms.

Substitution: Imidazole can participate in nucleophilic substitution reactions, where one of its hydrogen atoms is replaced by another substituent.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed:

Oxidation: Imidazole-2-carboxaldehyde

Reduction: Reduced imidazole derivatives

Substitution: N-alkyl or N-acyl imidazole derivatives

Applications De Recherche Scientifique

Imidazole hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds and as a catalyst in certain reactions.

Biology: Imidazole derivatives are used in biochemical assays and as buffers in molecular biology experiments.

Medicine: Imidazole-based compounds are found in antifungal medications, antibiotics, and other pharmaceuticals.

Industry: It is used in the production of dyes, resins, and other industrial chemicals.

Comparaison Avec Des Composés Similaires

Imidazole hydrochloride can be compared with other similar compounds such as:

Benzimidazole: Contains a fused benzene ring and imidazole ring, used in antifungal and antiparasitic drugs.

Thiazole: Contains a sulfur atom in place of one nitrogen atom, used in the synthesis of vitamins and pharmaceuticals.

Pyrazole: Contains two adjacent nitrogen atoms, used in anti-inflammatory and analgesic drugs.

Uniqueness: this compound is unique due to its high solubility in water and its ability to act as both an acid and a base. This amphoteric nature allows it to participate in a wide range of chemical reactions, making it a versatile compound in various applications.

Activité Biologique

Imidazole hydrochloride (ImHCl) is a vital compound in medicinal chemistry, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms. Its structure allows for significant electron density, facilitating interactions with various biological targets. The hydrochloride form enhances its solubility and bioavailability, making it a suitable candidate for pharmaceutical applications.

Biological Activities

This compound exhibits a broad spectrum of biological activities, including:

- Antimicrobial Activity : Effective against various bacterial and fungal strains.

- Anticancer Properties : Demonstrated cytotoxic effects on multiple cancer cell lines.

- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines.

- Antidiabetic Effects : Potential in glucose metabolism regulation.

Antimicrobial Activity

Research indicates that imidazole derivatives possess significant antibacterial and antifungal properties. A study highlighted the effectiveness of imidazole compounds against resistant bacterial strains, showcasing their potential as new antimicrobial agents .

Anticancer Activity

This compound has been investigated for its anticancer properties through various mechanisms:

- Topoisomerase Inhibition : Compounds derived from imidazole have shown potent inhibition of topoisomerase II, crucial for DNA replication in cancer cells.

- Focal Adhesion Kinase (FAK) Inhibition : Certain imidazole derivatives selectively inhibit FAK, leading to reduced cancer cell proliferation and increased apoptosis .

Case Studies

Several studies have documented the efficacy of this compound in cancer treatment:

- Cytotoxicity Assays : A study evaluated the cytotoxic effects of imidazole derivatives on HEK 293 and Vero cells, revealing significant reductions in cell viability with LC50 values indicating high potency against kidney cancer cells .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| C1 | HEK 293 | 25 | Topoisomerase II inhibition |

| C2 | MCF-7 | 0.75 | Induces apoptosis |

| C3 | U87-MG | 0.37 | FAK inhibition |

| C4 | HeLa | 25.3 | CDK6 inhibition |

- In Vivo Studies : Imidazole derivatives have demonstrated significant anti-tumor activity in animal models, reducing tumor size and angiogenesis in Ehrlich ascites tumor-bearing mice .

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Enzymes : The electron-rich nature of imidazole allows it to interact with various enzymes, disrupting their function.

- DNA Binding : Certain derivatives stabilize G-quadruplex structures in DNA, inhibiting replication in cancer cells .

- Signal Pathway Modulation : Imidazole compounds can modulate key signaling pathways involved in cell proliferation and survival.

Therapeutic Applications

Given its diverse biological activities, this compound is being explored for various therapeutic applications:

- Cancer Therapy : As an adjuvant or standalone treatment in combination therapies.

- Infectious Diseases : Development of new antibiotics targeting resistant strains.

- Inflammatory Conditions : Potential use in treating chronic inflammatory diseases.

Propriétés

IUPAC Name |

1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2.ClH/c1-2-5-3-4-1;/h1-3H,(H,4,5);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDIIGWSSTNUWGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80932890 | |

| Record name | 1H-Imidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80932890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic powder; [Sigma-Aldrich MSDS] | |

| Record name | Imidazole hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21029 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1467-16-9 | |

| Record name | Imidazolium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1467-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80932890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Imidazole, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMIDAZOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52C2DIA291 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does imidazole hydrochloride interact with store-operated Ca2+ channels (SOCCs)?

A1: this compound, specifically the derivative SKF96365 (1-[β-[3-(4-methoxyphenyl)propoxy]-4-methoxyphenethyl]-1H-imidazole hydrochloride), acts as an inhibitor of SOCCs. [, , , , , , , , , ] It effectively blocks agonist-induced Ca2+ influx through SOCCs in various cell types, including vascular endothelial cells and HL-60 cells. [, ]

Q2: Does this compound influence TRP channel activity?

A2: Yes, research indicates that this compound derivatives, particularly SKF96365, can inhibit the activity of Transient Receptor Potential (TRP) channels. [, , , , ] For instance, SKF96365 has been shown to block TRPV2 activation by 2-aminoethoxydiphenyl borate (2-APB). [] Similarly, it suppresses capacitative Ca2+ entry in cells expressing the orexin receptor OX1R. []

Q3: Can this compound affect catecholamine release?

A3: Research suggests that this compound might indirectly influence catecholamine release. Studies on bovine adrenal medullary chromaffin cells reveal that SKF96365 inhibits a novel Ca2+ entry pathway activated by pituitary adenylate cyclase-activating polypeptide (PACAP). [] This pathway is associated with sustained catecholamine release, suggesting that blocking it with SKF96365 might indirectly affect catecholamine release. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C3H5ClN2, and its molecular weight is 104.55 g/mol.

Q5: How does this compound perform as a promoter in organic synthesis?

A6: this compound demonstrates efficiency as a promoter in organic synthesis. For instance, it has been successfully employed to synthesize 2,3-disubstituted-4(3H)-quinazolinones from o-aminobenzoic acid and DMF derivatives. []

Q6: Can this compound be used as a catalyst support?

A7: Yes, research indicates that polysiloxane microspheres functionalized with imidazole groups, derived from this compound, can act as effective supports for palladium catalysts. [] These supported catalysts demonstrate high activity in reactions like the hydrogenation of cinnamaldehyde. []

Q7: Has computational chemistry been used to study this compound?

A7: While the provided research articles primarily focus on experimental work, computational chemistry methods like molecular modeling and QSAR can be valuable for studying this compound. These techniques could help predict the binding affinities of this compound derivatives to target proteins, explore potential modifications to enhance their activity, and offer insights into their structure-activity relationships.

Q8: How do structural modifications of this compound affect its biological activity?

A9: Research suggests that specific structural modifications to this compound can significantly impact its biological activity. For example, introducing a naphthalene ring instead of a phenyl ring in medetomidine, leading to 4-[1-(1-naphthyl)ethyl]-1H-imidazole hydrochloride, resulted in enhanced potency in adrenergic systems. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.